![molecular formula C19H14ClN3O2 B3848453 2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide
Overview
Description
2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-chlorobenzylidene)-2-(naphthalen-1-yl)acetohydrazide or simply as CBNA.
Mechanism of Action
The mechanism of action of CBNA is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes in the body. CBNA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. CBNA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
CBNA has been found to have several biochemical and physiological effects. Studies have shown that CBNA can reduce inflammation and pain, inhibit the growth of cancer cells, and reduce oxidative stress. CBNA has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBNA is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. CBNA has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of CBNA is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Future Directions
There are several future directions for the research and development of CBNA. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of CBNA and optimize its use in laboratory experiments.
Scientific Research Applications
CBNA has been found to have potential applications in various fields of scientific research. One of the most promising applications of CBNA is in the field of cancer research. Studies have shown that CBNA has anti-cancer properties and can effectively inhibit the growth of cancer cells. CBNA has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-10-4-2-7-14(16)12-21-23-19(25)18(24)22-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,22,24)(H,23,25)/b21-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZELQDXJDHRZ-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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